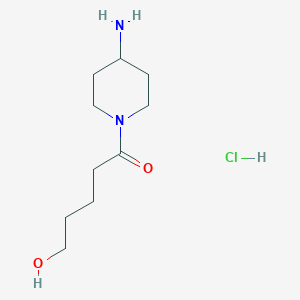
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride is a synthetic compound that features a piperidine ring, a hydroxyl group, and a ketone group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many biologically active compounds, makes it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the hydroxyl group. Common solvents used in this synthesis include ethanol and methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride: Similar structure but with a shorter carbon chain.
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride: Contains a hydroxyl group on a shorter carbon chain.
4-(Piperidin-1-yl)pyridine derivatives: Different ring structure but similar piperidine moiety.
Uniqueness
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a ketone group on the same molecule allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-5-hydroxypentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c11-9-4-6-12(7-5-9)10(14)3-1-2-8-13;/h9,13H,1-8,11H2;1H |
InChI Key |
UNSLJWUJMCLWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


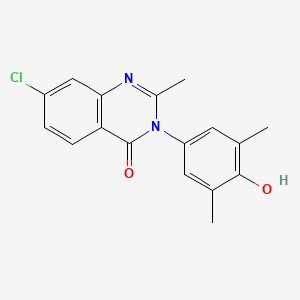
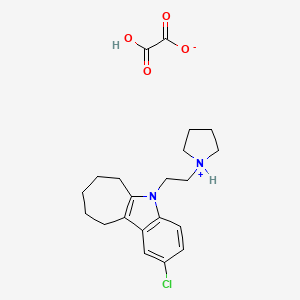
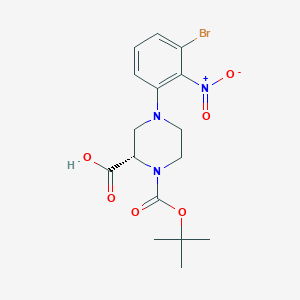
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
![4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile](/img/structure/B13731494.png)
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
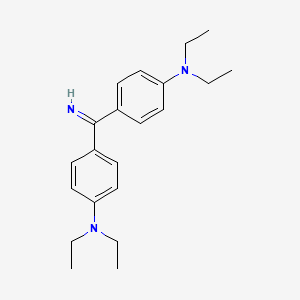
![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)


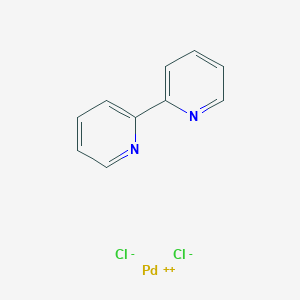
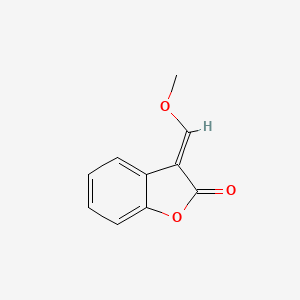
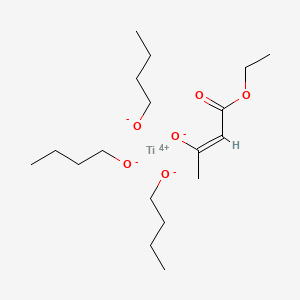
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
